N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Physicochemical Properties Drug-likeness Permeability

Procure the dimethylamino-substituted pyrazolo[3,4-d]pyrimidine core (CAS 23002-57-5) to eliminate the hydrogen-bond donor liability of the unsubstituted 4-aminopyrazolo[3,4-d]pyrimidine (4-APP, CAS 2380-63-4). This compound delivers a defined LogP of 0.42, PSA of 57.7 Ų, and a non-HBD hydrophobic handle at the 4-position — directly improving cell permeability predictions. The fully characterized monohydrate crystal form (IUCrData-deposited coordinates) ensures batch-to-batch reproducibility for solubility and formulation screening. Use as a direct precursor for N-1, C-3, and C-6 functionalization in JAK2, BTK, and RET kinase inhibitor programs.

Molecular Formula C7H9N5
Molecular Weight 163.18 g/mol
CAS No. 23002-57-5
Cat. No. B12108735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS23002-57-5
Molecular FormulaC7H9N5
Molecular Weight163.18 g/mol
Structural Identifiers
SMILESCN(C)C1=NC=NC2=C1C=NN2
InChIInChI=1S/C7H9N5/c1-12(2)7-5-3-10-11-6(5)8-4-9-7/h3-4H,1-2H3,(H,8,9,10,11)
InChIKeyQWQODLSLHIZPTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 23002-57-5): Core Scaffold for Kinase-Focused Medicinal Chemistry


N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 23002-57-5) is a heterocyclic compound with the molecular formula C₇H₉N₅ and a molecular weight of 163.18 g/mol . The compound features a pyrazolo[3,4-d]pyrimidine core—an isostere of the adenine scaffold of ATP—substituted with a dimethylamino group at the 4-position [1]. This core structure is recognized across numerous kinase inhibitor programs, including those targeting RET, JAK2, BTK, and Src family kinases [1]. As a crystalline monohydrate under ambient conditions, the compound exhibits specific hydrogen-bonding and π-stacking arrangements that influence its solid-state properties and formulation behavior [2].

Why N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Cannot Be Substituted by Unsubstituted 4-Aminopyrazolo[3,4-d]pyrimidine in Lead Optimization


The unsubstituted 4-aminopyrazolo[3,4-d]pyrimidine (4-APP, CAS 2380-63-4) is a promiscuous kinase inhibitor with low selectivity and potential off-target liabilities, including hepatotoxicity observed with certain prodrugs . In contrast, N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine presents a dimethylated 4-amino group that fundamentally alters both physicochemical properties (LogP, PSA) and target engagement profiles . This substitution removes hydrogen-bond donor capacity at the 4-amino position, modifying ATP-binding site interactions and kinase selectivity. Procurement of the unsubstituted analog for SAR studies or lead development would therefore yield non-transferable data and misinform downstream optimization decisions. The quantitative evidence below substantiates these differentiation claims.

N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Quantitative Differentiation from 4-APP and 4-Chloro Analogs


LogP Shift of +0.9 Units Versus Unsubstituted 4-APP Enhances Membrane Permeability

N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibits a calculated LogP of 0.42 , while the unsubstituted 4-aminopyrazolo[3,4-d]pyrimidine (4-APP, CAS 2380-63-4) displays a LogP of approximately -0.50 [1]. This represents an increase of ~0.9 LogP units, corresponding to an approximately 8-fold higher octanol-water partition coefficient. The dimethylation eliminates the hydrogen-bond donor capacity of the primary amine, reducing aqueous solubility and enhancing passive membrane permeability, a critical parameter for cellular target engagement in kinase inhibitor programs.

Physicochemical Properties Drug-likeness Permeability

PSA Reduction of ~23 Ų Relative to 4-APP Improves Predicted Oral Bioavailability

The topological polar surface area (PSA) of N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is 57.7 Ų , compared to 80.5 Ų for 4-APP . This reduction of approximately 23 Ų arises from the replacement of the primary amine (which contributes ~26 Ų) with a tertiary dimethylamino group. PSA values below 60 Ų are associated with high oral absorption potential, while values above 80 Ų often correlate with poor membrane permeation. This quantitative shift moves the dimethylated analog into a more favorable oral bioavailability prediction space, according to established drug-likeness guidelines.

Oral Bioavailability Drug Design Polar Surface Area

Dimethylamino Group Eliminates Key Hydrogen-Bond Donor, Modulating Kinase Selectivity Profiles

Crystallographic analysis of N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine monohydrate reveals a torsion angle of -6.3(2)° for the dimethylamino substituent relative to the bicyclic core [1]. In contrast, the unsubstituted 4-APP features a primary amine capable of donating two hydrogen bonds to the kinase hinge region. The dimethylation eliminates both H-bond donor capacity while retaining weak acceptor capability. This modification fundamentally alters the hydrogen-bonding pattern in the ATP-binding site: the dimethylamino group engages primarily through hydrophobic and van der Waals interactions rather than directional H-bonds, potentially conferring selectivity advantages against kinases where hinge-region H-bonding is less critical. This SAR insight is consistent with class-level findings that 4-amino substitutions on pyrazolo[3,4-d]pyrimidines dramatically influence kinase inhibition profiles [2].

Kinase Selectivity ATP-binding site Structure-Activity Relationship

Crystal Structure Confirms Stable Monohydrate Form Suitable for Consistent Formulation

Single-crystal X-ray diffraction analysis confirms that N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine crystallizes as a monohydrate (C₇H₉N₅·H₂O) with two independent molecules per asymmetric unit [1]. The crystal packing features a network of O–H⋯N and N–H⋯O hydrogen bonds involving water molecules, as well as slipped π-stacking interactions between pyrazolopyrimidine units with centroid–centroid distances of 3.543(1) Å and 3.750(1) Å [1]. This well-defined crystalline form ensures batch-to-batch consistency in procurement and reproducible handling characteristics. In contrast, the unsubstituted 4-APP is often handled as an amorphous or undefined solid with a reported melting point >325°C (lit.), potentially complicating formulation and storage .

Solid-State Chemistry Formulation Crystallinity

Class-Level Evidence: 4-Dimethylamino Substitution Retains Potency in JAK2 and BTK Inhibitor Scaffolds

While direct kinase inhibition data for N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is not reported in primary literature, class-level evidence demonstrates that 4-amino-substituted pyrazolo[3,4-d]pyrimidines, including those with tertiary amine substituents, serve as potent kinase inhibitor cores. Specifically, 1H-pyrazolo[3,4-d]pyrimidin-4-amino derivatives with optimized C-3 and N-1 substitutions achieve JAK2 IC₅₀ values as low as 6.5 nM (compound 11g) [1] and BTK IC₅₀ values as low as 4.2 nM (compound 9h) [2]. The 4-dimethylamino group in the target compound represents an unelaborated core that retains the essential pyrazolopyrimidine hinge-binding motif while providing a synthetic handle for further functionalization. This positions it as a versatile starting scaffold for building kinase inhibitor libraries with defined selectivity profiles.

JAK2 Inhibitor BTK Inhibitor Kinase Inhibition

N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Recommended Procurement Applications Based on Quantitative Evidence


Medicinal Chemistry: Core Scaffold for Kinase Inhibitor Library Synthesis

The dimethylamino group at the 4-position provides a non-hydrogen-bond-donating, hydrophobic handle for SAR exploration. Its reduced PSA (57.7 Ų) and elevated LogP (0.42) relative to 4-APP predict improved cellular permeability , making it a superior starting point for generating cell-active kinase inhibitor leads. The compound serves as a direct precursor for N-1, C-3, and C-6 functionalization, as demonstrated in numerous JAK2, BTK, and RET inhibitor programs [1][2][3].

Formulation Development: Crystalline Monohydrate for Reproducible Solid-State Handling

The fully characterized monohydrate crystal form, with defined hydrogen-bonding network and π-stacking interactions (centroid–centroid distances of 3.543 Å and 3.750 Å), ensures batch-to-batch consistency [4]. This defined solid state is essential for reproducible solubility measurements, stability studies, and early formulation screening in preclinical development.

Computational Chemistry: Physicochemical Benchmark for In Silico Modeling

The well-defined LogP (0.42) and PSA (57.7 Ų) values, combined with available crystallographic coordinates (IUCrData deposition), make this compound an excellent reference molecule for validating computational ADME models and molecular docking protocols [4]. Its modest molecular weight (163.18 g/mol) and rotatable bond count (1) minimize conformational complexity, ideal for method calibration.

Synthetic Methodology: Electrophilic Substrate for C-3 and N-1 Diversification

The pyrazolo[3,4-d]pyrimidine core with a 4-dimethylamino substituent is amenable to regioselective functionalization at N-1 and C-3 positions. This scaffold has been successfully employed in the synthesis of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors, with the most potent analog (7a) inhibiting RET-driven ERK1/2 phosphorylation at 100 nM in MCF-7 cells [3]. Procurement of the unsubstituted dimethylamino core enables rapid analog generation via established synthetic routes.

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